

OUP-186: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: OUP-186

Cat. No.: B14758953

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Abstract

OUP-186 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist that has demonstrated significant anti-proliferative and pro-apoptotic effects in human breast cancer cell lines. This document provides a detailed overview of the discovery, synthesis, and biological evaluation of **OUP-186**, including comprehensive experimental protocols and quantitative data.

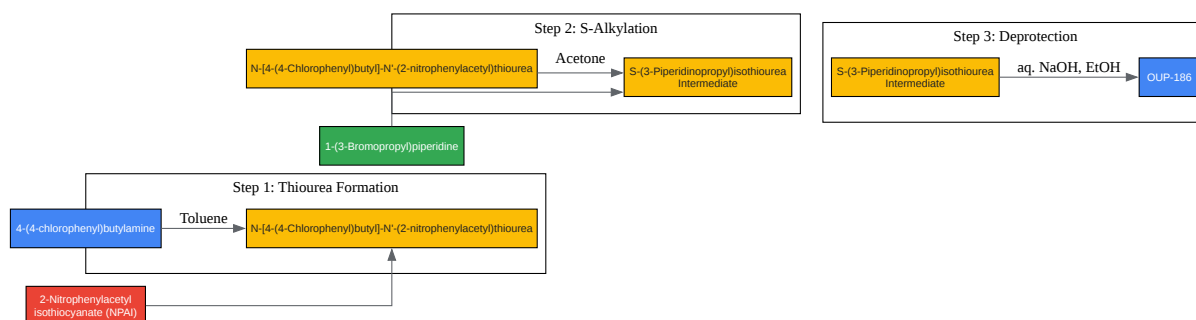
Discovery and Rationale

OUP-186 was developed as a selective antagonist for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.^[1] Beyond its role in neurotransmission, emerging evidence has implicated the H3 receptor in the proliferation of certain cancer cells, including breast cancer.^[1] The development of non-imidazole-based antagonists like **OUP-186** was pursued to improve upon the pharmacokinetic properties and potential for off-target effects associated with earlier imidazole-containing compounds. **OUP-186**, which features an S-alkyl-N-alkylisothiourea structure, was identified as a potent antagonist with high selectivity for the human H3 receptor and no activity at the human histamine H4 receptor.^{[1][2]}

Synthesis of OUP-186

The chemical synthesis of **OUP-186**, chemically named N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiurea, has been efficiently achieved in three steps starting from 4-(4-chlorophenyl)butylamine with an overall yield of 74%.^[2] The key reagent in this improved synthesis is 2-nitrophenylacetyl isothiocyanate (NPAI), which serves as a superior SCN source compared to previously used reagents like 3-phenylpropanoyl isothiocyanate.^[2]

Synthesis Workflow



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Synthetic pathway for **OUP-186**.

Experimental Protocol for Synthesis

Step 1: N-[4-(4-Chlorophenyl)butyl]-N'-(2-nitrophenylacetyl)thiourea A solution of 2-nitrophenylacetyl isothiocyanate (NPAI) in toluene is added dropwise to a solution of 4-(4-chlorophenyl)butylamine in toluene at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography. The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to yield the thiourea intermediate.^[2]

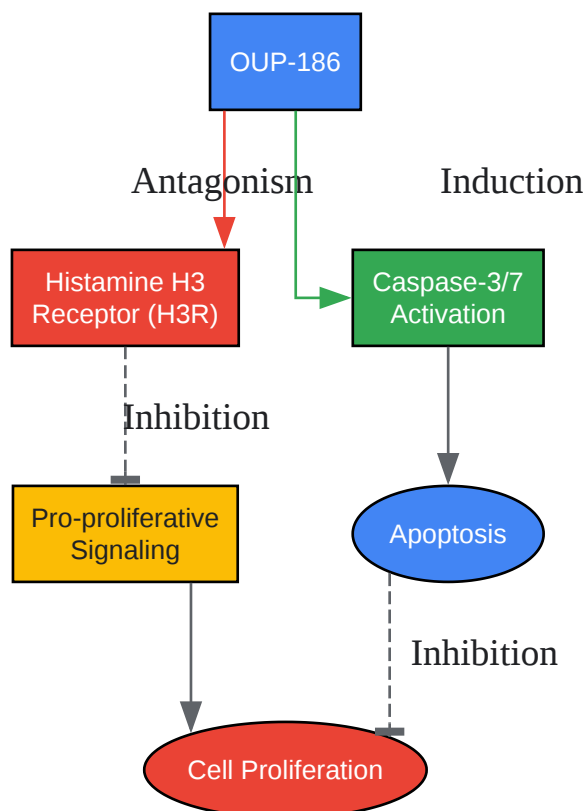
Step 2: S-alkylation To a suspension of the thiourea intermediate in acetone, 1-(3-bromopropyl)piperidine is added. The mixture is stirred at room temperature until the starting material is consumed. The solvent is then evaporated under reduced pressure.

Step 3: Deprotection to yield OUP-186 The crude product from the previous step is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The reaction mixture is stirred at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to afford **OUP-186**.^[2]

Biological Activity and Mechanism of Action

OUP-186 has been shown to be a potent inhibitor of proliferation in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines.^[1] Its mechanism of action involves the induction of caspase-dependent apoptosis.^[1]

Signaling Pathway



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Quantitative Data

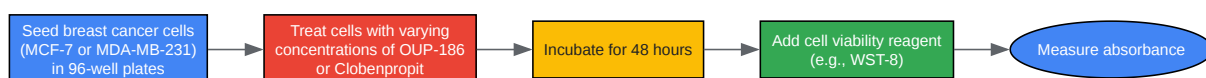
The anti-proliferative activity of **OUP-186** was compared to clobenpropit, a known imidazole-containing H3R antagonist.

Compound	Cell Line	IC50 (μM) at 48h
OUP-186	MDA-MB-231	~10[1]
MCF-7	~10[1]	
Clobenpropit	MDA-MB-231	~50[1]
MCF-7	~50[1]	

Experimental Protocols

Cell Proliferation Assay

This protocol is a general representation based on standard methods and the information available for **OUP-186**.

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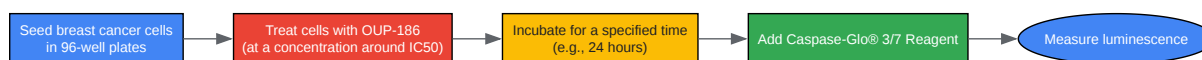
Workflow for the cell proliferation assay.

- Cell Culture: Human breast cancer cell lines MDA-MB-231 and MCF-7 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

- **Compound Treatment:** The following day, the media is replaced with fresh media containing various concentrations of **OUP-186** or clobenpropit. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for 48 hours.
- **Viability Assessment:** After the incubation period, a cell viability reagent (e.g., Cell Counting Kit-8) is added to each well according to the manufacturer's instructions.
- **Data Analysis:** The absorbance is measured using a microplate reader at the appropriate wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Caspase-3/7 Activation Assay

This protocol outlines the general steps to measure the induction of apoptosis by **OUP-186**.



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Workflow for the caspase-3/7 activation assay.

- **Cell Seeding:** MDA-MB-231 and MCF-7 cells are seeded in 96-well white-walled plates at a suitable density.
- **Compound Treatment:** Cells are treated with **OUP-186** at a concentration known to induce apoptosis (e.g., around the IC50 value).
- **Incubation:** The plates are incubated for a predetermined period (e.g., 24 hours) to allow for the induction of apoptosis.
- **Assay Procedure:** The Caspase-Glo® 3/7 Assay reagent is added to each well according to the manufacturer's protocol. The plate is then incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.

- **Data Measurement:** Luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Conclusion

OUP-186 represents a promising lead compound in the development of novel anti-cancer therapeutics targeting the histamine H3 receptor. Its potent and selective activity against breast cancer cell lines, coupled with a well-defined synthetic route, provides a strong foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of **OUP-186** and its analogs.

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References

- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [OUP-186: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14758953#discovery-and-synthesis-of-oup-186>]

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